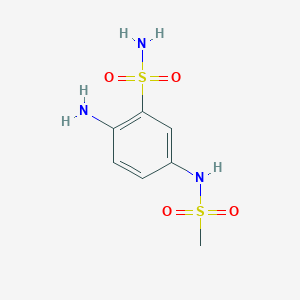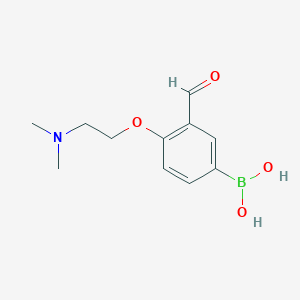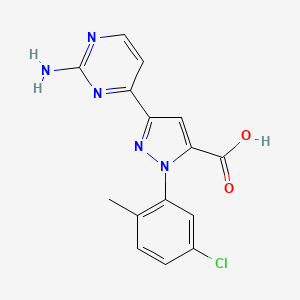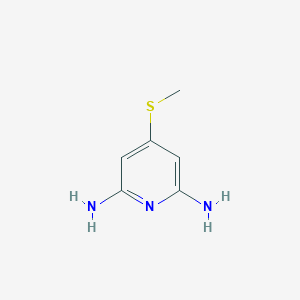
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine is a complex organic compound characterized by the presence of both morpholine and thiomorpholine rings attached to a pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine typically involves multi-step organic reactions. One common synthetic route includes the nucleophilic substitution reaction where a pyridine derivative is reacted with morpholine and thiomorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or thiomorpholine rings can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-morpholinyl)-5-(4-thiomorpholinyl)-3-Pyridinamine shares structural similarities with other pyridine derivatives containing morpholine and thiomorpholine rings.
- Compounds like 2-Morpholino-5-thiomorpholinopyridin-3-ol and 2-Morpholino-5-thiomorpholinopyridin-3-thiol are structurally related.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C13H20N4OS |
|---|---|
Peso molecular |
280.39 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-5-thiomorpholin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C13H20N4OS/c14-12-9-11(16-3-7-19-8-4-16)10-15-13(12)17-1-5-18-6-2-17/h9-10H,1-8,14H2 |
Clave InChI |
HVNGXRWVDPYGJL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=C(C=N2)N3CCSCC3)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8328406.png)



![3-[(2,5-Dichloro-4-pyrimidinyl)amino]-1-propanol](/img/structure/B8328435.png)








